molecular formula C12H19BrN4O2 B7978766 tert-Butyl (3-((5-bromopyrimidin-2-yl)amino)propyl)carbamate

tert-Butyl (3-((5-bromopyrimidin-2-yl)amino)propyl)carbamate

Cat. No.: B7978766
M. Wt: 331.21 g/mol
InChI Key: BVSYROXZFURFGD-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-[(5-bromopyrimidin-2-yl)amino]propyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyrimidine moiety, and a propyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-((5-bromopyrimidin-2-yl)amino)propyl)carbamate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (3-((5-bromopyrimidin-2-yl)amino)propyl)carbamate involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites in enzymes or receptors, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate
  • tert-Butyl (5-bromopyrimidin-2-yl)methylcarbamate
  • tert-Butyl 3-bromopropylcarbamate

Comparison:

Properties

IUPAC Name

tert-butyl N-[3-[(5-bromopyrimidin-2-yl)amino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN4O2/c1-12(2,3)19-11(18)15-6-4-5-14-10-16-7-9(13)8-17-10/h7-8H,4-6H2,1-3H3,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSYROXZFURFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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